molecular formula C17H11N3O5 B460908 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 625376-07-0

2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B460908
CAS No.: 625376-07-0
M. Wt: 337.29g/mol
InChI Key: QIDLYGWVVFGDRV-UHFFFAOYSA-N
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Description

2'-Amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a spirocyclic compound featuring a fused indole and pyrano[3,2-b]pyran system. This structure is synthesized via a domino three-component reaction involving active methylene compounds, kojic acid, and isatin derivatives in aqueous ethanol, catalyzed by L-proline under ambient conditions . Key structural motifs include:

  • Spiro junction: Connects indole and pyrano[3,2-b]pyran rings.
  • Functional groups: Hydroxymethyl (-CH₂OH), amino (-NH₂), and carbonitrile (-CN) groups, which enhance solubility and reactivity.

Properties

IUPAC Name

2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c18-6-10-15(19)25-13-12(22)5-8(7-21)24-14(13)17(10)9-3-1-2-4-11(9)20-16(17)23/h1-5,21H,7,19H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDLYGWVVFGDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst-Free Aqueous Ethanol Reflux

A highly efficient protocol involves refluxing equimolar quantities of isatin (1), malononitrile (2), and 6-(hydroxymethyl)-4H-pyrano[3,2-b]pyran-4-one (3) in a water-ethanol (1:1) mixture. The reaction proceeds via:

  • Knoevenagel condensation : Isatin reacts with malononitrile to form an exocyclic α,β-unsaturated nitrile intermediate.

  • Michael addition : The hydroxymethyl pyrano[3,2-b]pyranone attacks the α,β-unsaturated system, generating a spiro center.

  • 6-endo-dig cyclization : Intramolecular nucleophilic attack forms the pyran ring.

Reaction Conditions

  • Temperature: 80°C (reflux)

  • Time: 2–3 hours

  • Yield: 88–93%

  • Workup: Filtration and crystallization from MeOH/DMF (4:1).

Advantages :

  • No toxic catalysts required.

  • High atom economy (85.7%).

  • Scalable to 10 mmol without yield reduction.

Solvent-Free Grinding with Piperidine Catalysis

A green alternative employs grindstone chemistry, where isatin, malononitrile, and 6-(hydroxymethyl)-2H-pyran-2-one are ground with piperidine (10 mol%) in a mortar. Key parameters:

Optimized Protocol

ParameterValue
Grinding time15 minutes
Catalyst loading0.1 equiv piperidine
Yield80–92%
Purity>95% (HPLC)

This method eliminates solvent use, reduces energy consumption, and accelerates reaction kinetics by 8-fold compared to conventional heating.

Mechanistic Pathways in Spiro Ring Formation

The spiro architecture arises through a cascade mechanism:

  • Knoevenagel adduct formation : Isatin and malononitrile condense to yield intermediate I (Fig. 1).

  • Nucleophilic attack : The hydroxymethyl pyranone enolate attacks I , forming intermediate II .

  • Tautomerization : II undergoes keto-enol tautomerism, activating the pyranone oxygen for cyclization.

  • Spirocyclization : 6-endo-dig cyclization generates the spiro center (C-3 of indole and C-4' of pyrano[3,2-b]pyran).

Critical Control Points :

  • pH 7–8 (maintained by ethanol-water buffer).

  • Strict stoichiometry (1:1.2:1 for isatin:malononitrile:pyranone).

Optimization of Reaction Conditions and Yield Enhancement

Solvent Screening

Solvent SystemYield (%)Reaction Time (h)
Water-Ethanol (1:1)932.5
DMF784.0
Solvent-Free920.25
Acetic Acid656.0

Ethanol-water balances solubility and polarity, facilitating intermediate stabilization.

Temperature Profile

Temperature (°C)Yield (%)
2545
5072
8093
10089

Reflux (80°C) optimizes kinetics without promoting side reactions.

Challenges in Hydroxymethyl Group Introduction

The hydroxymethyl (-CH2OH) group at C-6' introduces synthetic complexity due to:

  • Oxidation sensitivity : Requires inert atmospheres (N2/Ar) during reactions.

  • Steric hindrance : Limits nucleophilic attack trajectories.

Solutions :

  • Protected intermediates : Use tert-butyldimethylsilyl (TBDMS) ethers during spirocyclization, followed by deprotection with TBAF.

  • Post-synthetic modification : Oxidize a methyl group to hydroxymethyl via SeO2/H2O2, though yields drop to 60–65% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2’-Carboxy-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile.

    Reduction: 2’-Amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-amine.

    Substitution: Various amide or sulfonamide derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its spirocyclic structure is valuable in the synthesis of natural product analogs and pharmaceuticals.

Biology

The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups enables the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as photochromic materials or sensors .

Mechanism of Action

The mechanism by which 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to active sites, while the functional groups can participate in hydrogen bonding, hydrophobic interactions, or covalent modifications. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyrano[3,2-b]pyran Derivatives

Compound Name Substituents mp (°C) Key IR Peaks (cm⁻¹) Reference
2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 3-(benzyloxy)phenyl, hydroxymethyl 235–238 3271 (NH₂), 2191 (CN)
2-Amino-4-(4-fluorobenzyloxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carbonitrile 4-fluorobenzyloxy, methoxy 232–235 3320 (NH₂), 2200 (CN)

Key Observations :

  • Substituents on the phenyl ring (e.g., benzyloxy vs. fluorobenzyloxy) influence melting points and electronic properties.
  • Hydroxymethyl and carbonitrile groups are conserved, suggesting shared reactivity in further functionalization .

Spiro[indoline-3,4'-pyrano] Derivatives

Compound Name Fused Ring System mp (°C) Key IR Peaks (cm⁻¹) Reference
2'-Amino-5-nitro-2,5'-dioxo-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile Pyrano[3,2-c]chromene 201–203 2205 (CN), 1715 (C=O)
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile Pyrano[2,3-c]pyrazole 305–306 3405 (NH), 2205 (CN)

Key Observations :

  • Replacement of the pyrano[3,2-b]pyran ring with chromene or pyrazole systems alters thermal stability (e.g., mp increases to 305°C for bromo/trifluoromethyl-substituted derivatives) .

Biological Activity

The compound 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile is a complex organic molecule belonging to the spirocyclic family. This compound exhibits a range of biological activities due to its unique structural features, including the presence of amino and hydroxymethyl functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H17N3O5C_{20}H_{17}N_3O_5, with a molecular weight of approximately 379.37 g/mol. The compound features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight379.37 g/mol
Molecular FormulaC20 H17 N3 O5
LogP1.0702
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3
Polar Surface Area102.428 Ų

Antimicrobial Activity

Preliminary studies indicate that spirocyclic compounds like this one possess significant antimicrobial properties. For example, compounds structurally similar to this have shown antibacterial activity against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

  • Case Study: A study on spirooxindoles demonstrated their effectiveness against multidrug-resistant bacteria, showcasing minimum inhibitory concentrations (MICs) as low as 0.1 μg/mL against certain strains .

Anticancer Properties

Research has highlighted the potential of spiroindoles in cancer therapy due to their ability to induce apoptosis in cancer cells. The unique structure allows for interaction with multiple biological targets.

  • Mechanism: The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Anti-inflammatory Effects

In vitro studies have suggested that derivatives of this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of similar compounds within the spirocyclic family. For instance:

  • Synthesis Methods: Microwave-assisted synthesis has been reported to yield high purity spiro-indoline derivatives with notable biological activity .
  • Biological Evaluation: Various studies have employed in vitro assays to evaluate the cytotoxicity and antimicrobial efficacy of spirocyclic compounds derived from indole and pyran structures .

Q & A

Q. How to design a study evaluating environmental fate or toxicity?

  • Methodological Answer : Follow ’s environmental risk assessment framework:
  • Physicochemical profiling : Measure logP, water solubility, and stability under UV light.
  • Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and hydrolysis tests .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae .

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